C24H42O21.4H2O

Beschreibung

BenchChem offers high-quality C24H42O21.4H2O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C24H42O21.4H2O including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.4H2O/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)15(34)18(37)22(42-9)43-19-16(35)11(30)7(2-26)41-23(19)45-24(5-28)20(38)13(32)8(3-27)44-24;;;;/h6-23,25-38H,1-5H2;4*1H2/t6-,7-,8-,9-,10+,11-,12+,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMFPWLQNWOKBV-PZPQTUTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4(C(C(C(O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O.O.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O25 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Stachyose Tetrahydrate (C24H42O21·4H2O) for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

Stachyose tetrahydrate, a naturally occurring functional oligosaccharide, is gaining significant attention within the scientific and pharmaceutical communities. This document provides a comprehensive technical overview of stachyose tetrahydrate (C24H42O21·4H2O), elucidating its molecular structure, physicochemical properties, and profound biological activities. As a key member of the raffinose family of oligosaccharides (RFOs), stachyose is notable for its prebiotic potential, selectively promoting the proliferation of beneficial gut microbiota. This guide delves into the analytical methodologies for its characterization and quantification, explores its mechanism of action as a prebiotic, and discusses its emerging applications in drug development and functional foods. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in health, nutrition, and pharmaceutical development.

Introduction to Stachyose Tetrahydrate

Stachyose is a tetrasaccharide that is naturally present in a variety of plants, especially in legumes like soybeans and green beans.[1][2] It belongs to a class of functional oligosaccharides recognized for their health-promoting properties.[3] The hydrated form, stachyose tetrahydrate, is the common state in which this compound is handled and studied. Its significance lies in its physiological functions, particularly its role as a prebiotic that can modulate the gut microbiome.[4][5] This has led to its increased use in functional foods, dietary supplements, and exploration in pharmaceutical applications.[3][6]

Chemical Identity and Nomenclature

-

IUPAC Name: β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside[7]

-

Synonyms: Stachyose hydrate, α-D-galactosyl-α-D-galactosyl-α-D-glucosyl-D-fructose[8]

-

CAS Number: 10094-58-3 (for tetrahydrate)[8]

-

Molecular Formula: C24H42O21·4H2O[8]

Molecular Structure and Stereochemistry

The structure of stachyose is fundamental to its biological function. It is a non-reducing tetrasaccharide, meaning it does not have a free hemiacetal group.[2]

Monosaccharide Composition

Stachyose is composed of four monosaccharide units linked sequentially:

-

Two α-D-galactose units

-

One α-D-glucose unit

-

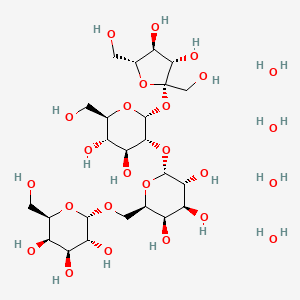

One β-D-fructose unit[1]

Glycosidic Linkages

The specific arrangement and linkages of these monosaccharides define stachyose's unique properties. The structure can be described as: Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru.[1] This specific configuration, particularly the α-galactosidic bonds, is crucial as humans lack the α-galactosidase enzyme necessary for its digestion in the upper gastrointestinal tract.[2][9]

Caption: Molecular structure of Stachyose showing the four monosaccharide units and their glycosidic linkages.

Role of Water of Hydration

The four molecules of water in the crystalline structure of stachyose tetrahydrate contribute to its stability and physical properties. These water molecules are integrated into the crystal lattice through hydrogen bonding.

Physicochemical Properties

A thorough understanding of the physicochemical properties of stachyose tetrahydrate is essential for its application in research and product formulation.

| Property | Value | Source |

| Molecular Weight | 738.64 g/mol | [10] |

| Appearance | White crystalline powder | [11][12] |

| Taste | Slightly sweet (approximately 22% of sucrose) | [4] |

| Solubility | Soluble in water, insoluble in organic solvents like ethanol.[4][11] | [4][11] |

| Melting Point | ~170°C (for anhydrous form) | [13] |

| Stability | Stable under acidic and high-temperature conditions.[4] | [4] |

These properties make stachyose a versatile ingredient. Its stability to heat and acid allows for its incorporation into a wide range of food and beverage products without significant degradation.[4]

Analytical Methodologies

Accurate identification and quantification of stachyose are critical for quality control and research. Several analytical techniques are employed for this purpose.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the most common method for stachyose analysis.[14] Different detection methods can be coupled with HPLC for enhanced sensitivity and specificity:

-

Refractive Index Detection (HPLC-RID): A universal detector for carbohydrates, suitable for simpler matrices.[15][16]

-

Evaporative Light Scattering Detection (HPLC-ELSD): Offers better sensitivity than RID and is compatible with gradient elution, making it suitable for more complex samples.[14][15][17]

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis.[15]

Caption: A generalized workflow for the HPLC-based analysis of stachyose in a sample matrix.

Biological Activity and Applications in Drug Development

The primary biological significance of stachyose lies in its function as a prebiotic.

Mechanism of Action as a Prebiotic

Since humans lack the α-galactosidase enzyme, stachyose passes undigested through the small intestine to the colon.[2][9] In the large intestine, it is selectively fermented by beneficial bacteria, such as Bifidobacteria and Lactobacilli.[4][18] This fermentation process leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate.[11][19]

These SCFAs contribute to:

-

Lowering the colonic pH: This inhibits the growth of pathogenic bacteria.[4]

-

Nourishing colonocytes: Butyrate is a primary energy source for the cells lining the colon.

-

Modulating the immune system: SCFAs can have anti-inflammatory effects.[11]

Caption: The prebiotic mechanism of action of stachyose in the human gut.

Potential Therapeutic Applications

The prebiotic effects of stachyose form the basis for its potential therapeutic applications:

-

Gastrointestinal Health: By promoting a healthy gut microbiome, stachyose can help alleviate constipation and improve overall digestive function.[4][18][19]

-

Metabolic Diseases: There is emerging evidence that stachyose may play a role in improving lipid metabolism and glucose tolerance.[11][20][21] It has been shown to reduce total cholesterol, triglycerides, and LDL in some studies.[22]

-

Liver Health: By improving the intestinal environment and reducing intestinal toxins, stachyose may offer protective effects for the liver.[4][23]

-

Enhanced Nutrient Absorption: Stachyose may improve the bioavailability of certain compounds, such as isoflavones.[21]

Role in Drug Development and Formulation

Stachyose tetrahydrate is also being explored as a pharmaceutical intermediate and excipient.[6] Its purity and well-defined chemical properties make it a reliable component in complex synthesis pathways.[6] Its prebiotic properties also open up possibilities for developing synbiotic formulations, where it is combined with probiotics to enhance their beneficial effects.[18][19]

Conclusion and Future Perspectives

Stachyose tetrahydrate is a multifaceted molecule with significant potential in nutrition and medicine. Its well-established role as a prebiotic, coupled with its favorable physicochemical properties, makes it a valuable ingredient for functional foods and dietary supplements. The ongoing research into its therapeutic benefits for metabolic and gastrointestinal disorders suggests a promising future for stachyose in clinical applications. Further investigation into its synergistic effects with probiotics and its role in drug delivery systems will likely uncover new and innovative uses for this remarkable tetrasaccharide.

References

-

Wikipedia. Stachyose. [Link]

-

PubChem. Stachyose (tetrahydrate). [Link]

-

Laboratory Notes. Stachyose. [Link]

-

Fiveable. Stachyose Definition. [Link]

-

HHOYA. Stachyose. [Link]

-

PubChem. Stachyose tetrahydrate. [Link]

-

MP Biomedicals. Stachyose Tetrahydrate. [Link]

-

PubMed. The source, extraction, purification, physiological function, and application of stachyose in the food industry. [Link]

-

Chemsrc. STACHYOSE TETRAHYDRATE | CAS#:10094-58-3. [Link]

-

PubChem. Stachyose. [Link]

-

ResearchGate. Structure of stachyose. a a-(1,6)-galactoside bound (enzyme: a-galactosidase); b b-(1,2) -fructofuranoside bound (enzyme: invertase). [Link]

-

DC Chemicals. Stachyose tetrahydrate Datasheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Stachyose Tetrahydrate as a Pharmaceutical Intermediate: Purity and Precision. [Link]

-

ResearchGate. Application of prebiotic stachyose on metabolic diseases and other human diseases through regulation of gut microbiota. [Link]

-

Ivy Fine Chemicals. Stachyose tetrahydrate [CAS: 54261-98-2]. [Link]

-

Frontiers. Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice. [Link]

-

PubMed. Purification and determination of stachyose in Chinese artichoke (Stachys Sieboldii Miq.) by high-performance liquid chromatography with evaporative light scattering detection. [Link]

-

National Center for Biotechnology Information. Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice. [Link]

-

ResearchGate. The effects of dietary stachyose as prebiotic on immunity and anti-oxidant related genes' expression and lipid metabolism in zebrafish (Danio rerio). [Link]

-

PubChem. Stachyose hydrate. [Link]

-

Taylor & Francis Online. Kinetic-Turbidimetric Determination of Stachyose Based on Its Inhibitory Action on Sucrose Crystallization. [Link]

-

PubChem. C24H42O21.4H2O. [Link]

-

Semantic Scholar. Optimization of extraction methods with alkali and determination of stachyose, sucrose, and raffinose in fresh rehmannia. [Link]

-

Chemsrc. STACHYOSE | CAS#:470-55-3. [Link]

-

National Center for Biotechnology Information. Non-digestive stachyose enhances bioavailability of isoflavones for improving hyperlipidemia and hyperglycemia in mice fed with high fat diet. [Link]

-

CD BioGlyco. Stachyose Manufacture Service. [Link]

Sources

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 5. Stachyose - HHOYA [hhoya.com]

- 6. nbinno.com [nbinno.com]

- 7. Stachyose | C24H42O21 | CID 439531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mpbio.com [mpbio.com]

- 9. fiveable.me [fiveable.me]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 10094-58-3, Stachyose tetrahydrate, CAS:10094-58-3 [chemsynlab.com]

- 12. CAS 470-55-3: Stachyose | CymitQuimica [cymitquimica.com]

- 13. STACHYOSE CAS#: 470-55-3 [m.chemicalbook.com]

- 14. Purification and determination of stachyose in Chinese artichoke (Stachys Sieboldii Miq.) by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Rapid Simultaneous Analysis for Three Sugars Fraction in Enzymatic Degradation of Stachyose | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Frontiers | Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice [frontiersin.org]

- 19. Latilactobacillus sakei Furu2019 and stachyose as probiotics, prebiotics, and synbiotics alleviate constipation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Non-digestive stachyose enhances bioavailability of isoflavones for improving hyperlipidemia and hyperglycemia in mice fed with high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. echemi.com [echemi.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Stachyose Tetrahydrate (C24H42O21·4H2O) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, is of significant interest in the pharmaceutical, cosmetic, and food industries for its prebiotic properties and potential as a functional ingredient.[1][2][3] Understanding the thermodynamic properties of its hydrated form, stachyose tetrahydrate (C24H42O21·4H2O), in aqueous solutions is paramount for optimizing its application in drug formulation, cryopreservation, and food processing. This guide provides a comprehensive overview of the key thermodynamic parameters of aqueous stachyose solutions, details established experimental methodologies for their characterization, and discusses the implications of these properties for various applications.

Introduction to Stachyose and Its Aqueous Thermodynamics

Stachyose is a naturally occurring oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[4] It is found in a variety of plants, including soybeans and green beans.[4][5] As a functional food ingredient, stachyose is recognized for promoting the growth of beneficial gut bacteria.[2][6]

The behavior of stachyose in aqueous environments is governed by its thermodynamic properties. These properties, including enthalpy, entropy, Gibbs free energy, heat capacity, and solubility, dictate its interactions with water and other solutes, influencing its stability, solubility, and functional efficacy. For instance, in drug development, understanding these properties is crucial for designing stable formulations and for its use as a cryoprotectant for thermolabile substances.[7]

This guide will delve into the fundamental thermodynamic characteristics of stachyose tetrahydrate in water, providing both theoretical insights and practical experimental protocols for their measurement.

Fundamental Thermodynamic Properties

The dissolution and interaction of stachyose in water involve a complex interplay of energetic and entropic factors.

Solubility and Hydration

Stachyose is highly soluble in water.[8] The dissolution process involves the disruption of the crystal lattice of stachyose tetrahydrate and the formation of hydrogen bonds between the hydroxyl groups of stachyose and water molecules. The extent of hydration significantly impacts the solution's properties.

Enthalpy, Entropy, and Gibbs Free Energy of Solution

The spontaneity of the dissolution of stachyose in water is determined by the Gibbs free energy change (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of the solution, as described by the Gibbs-Helmholtz equation.[9]

-

Enthalpy of Solution (ΔH_sol): This represents the heat absorbed or released during dissolution. For many carbohydrates, this process is slightly endothermic.

-

Entropy of Solution (ΔS_sol): This reflects the change in disorder. The dissolution of crystalline stachyose increases its own entropy, but the ordering of water molecules around the carbohydrate can lead to a decrease in the overall entropy of the system.

-

Gibbs Free Energy of Solution (ΔG_sol): A negative ΔG_sol indicates a spontaneous dissolution process.

These thermodynamic parameters can be determined from solubility data at different temperatures.[9]

Heat Capacity

The specific heat capacity of aqueous stachyose solutions is a measure of the energy required to raise the temperature of the solution. It provides insights into the structural organization of water around the sugar molecules. The glass transition temperature (Tg), which is the temperature at which an amorphous solid transitions to a rubbery state, is a critical parameter for cryopreservation and can be determined by measuring changes in specific heat.[10] Solutions with higher concentrations of sugars like trehalose and sucrose exhibit a more pronounced glass transition.[10]

Experimental Methodologies for Thermodynamic Characterization

Precise and reliable experimental data are the foundation for understanding the thermodynamic behavior of stachyose in aqueous solutions. Several key techniques are employed for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal properties of sugar solutions.[11] It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity, enthalpy changes, and transition temperatures like the glass transition (Tg) and melting point (Tm).[7][12]

Experimental Protocol: Determination of Glass Transition Temperature (Tg) by DSC

-

Sample Preparation: Prepare aqueous solutions of stachyose tetrahydrate at various concentrations (e.g., 10%, 20%, 40% w/w) using deionized water.

-

Sample Encapsulation: Accurately weigh a small amount (10-20 µL) of the solution into a hermetically sealed aluminum DSC pan.[11][13] An empty sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Cool the sample to a low temperature (e.g., -70 °C) at a controlled rate (e.g., 10 °C/min).[13]

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Heat the sample at a controlled rate (e.g., 2-10 °C/min) to a temperature above the expected transitions.[13]

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow signal on the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Causality Behind Experimental Choices:

-

Hermetic Pans: These are essential to prevent the evaporation of water during the experiment, which would alter the concentration of the solution and affect the results.[11]

-

Controlled Cooling and Heating Rates: A consistent and controlled rate is crucial for obtaining reproducible results and for the clear observation of thermal events.[11]

-

Modulated DSC (MDSC): This is an advanced DSC technique that can separate the heat flow signal into reversing and non-reversing components, allowing for a more accurate determination of the glass transition, especially when it overlaps with other thermal events like crystallization.[10][13]

Caption: Workflow for DSC analysis of stachyose solutions.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[14][15][16] It directly measures the heat released or absorbed during the binding of a ligand (e.g., another molecule) to a macromolecule (e.g., a protein) in a stepwise titration. While not directly measuring the properties of the stachyose solution itself, it is invaluable for studying its interactions with other molecules, which is a key aspect of its function in drug development. From a single ITC experiment, one can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[16] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Experimental Protocol: Characterizing Stachyose Binding to a Protein

-

Sample Preparation:

-

Prepare a solution of the protein of interest in a suitable buffer.

-

Prepare a solution of stachyose in the same buffer. It is critical that both solutions are in identical buffer to minimize heats of dilution.

-

Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.

-

-

Instrument Setup:

-

Fill the ITC sample cell with the protein solution.

-

Fill the injection syringe with the stachyose solution.

-

Allow the system to equilibrate to the desired experimental temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the stachyose solution into the protein solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of stachyose to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

-

Causality Behind Experimental Choices:

-

Identical Buffer: Using the exact same buffer for both the protein and stachyose solutions is crucial to avoid large and confounding heat signals from buffer mismatch upon mixing.

-

Degassing: Air bubbles in the solutions can cause significant noise and artifacts in the ITC data.

-

Stepwise Injections: This allows for the gradual saturation of the protein's binding sites and the generation of a complete binding curve, which is necessary for accurate data fitting.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Application of Stachyose in Food Industry - SHANDONG SAIGAO GROUP CORPORATION [saigaonutri.com]

- 3. The source, extraction, purification, physiological function, and application of stachyose in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stachyose - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What Is The Use Of Stachyose In Beverages? [greenspringnatural.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. stachyose [chemister.ru]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetric study of frozen sucrose and glycerol solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Using Differential Scanning Calorimetry to Investigate the Optimization of Frozen Solution Conditions for Efficient Freeze Drying - TA Instruments [tainstruments.com]

- 14. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. Isothermal Titration Calorimetry for Quantification of Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Architect: Biological Role of Stachyose Tetrahydrate in Plant Metabolism

Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Estimated Reading Time: 15 Minutes[1][2]

Executive Summary: Beyond Carbon Storage

Stachyose tetrahydrate (CAS: 10094-58-3) is often categorized merely as a storage carbohydrate or a flatulence-inducing factor in legumes.[1] However, for the plant physiologist and metabolic engineer, it represents a sophisticated evolutionary solution to two critical problems: safe long-distance carbon transport and cellular survival under extreme desiccation .

This guide dissects the mechanistic role of stachyose in plant metabolism.[3][4][5][6][7][8] We move beyond basic definitions to explore the "Polymer Trap" mechanism of phloem loading, the thermodynamics of stress tolerance, and the precise analytical workflows required to quantify this tetrasaccharide in complex plant matrices.

Physicochemical Profile: The Reagent vs. The Metabolite

While biologically active stachyose exists as a dissolved solute in the plant cytosol, research applications rely on Stachyose Tetrahydrate . Understanding its physical properties is prerequisite for accurate experimental design.

| Property | Specification | Experimental Implication |

| Molecular Formula | Must account for hydration water in molarity calculations (MW ~738.64 g/mol vs 666.58 anhydrous).[1][2] | |

| Solubility | High (Water) | Ideal for aqueous extraction; requires polar stationary phases (Amino/Amide) for retention in HPLC.[1][2] |

| Stability | Non-reducing | Resistant to Maillard reaction; stable in neutral pH buffers used in enzymatic assays. |

| Crystallinity | Tetrahydrate form | The standard stable form for storage; prevents hygroscopic clumping common in anhydrous oligosaccharides. |

Biosynthetic Machinery: The RFO Pathway

Stachyose is a Raffinose Family Oligosaccharide (RFO).[3][4][5][6][9][10][11] Its biosynthesis is a sequential galactosylation process occurring primarily in the cytosol. This pathway is not just a metabolic spur; it is a highly regulated valve for carbon partitioning.

The Enzymatic Cascade

The synthesis relies on Galactinol as the galactosyl donor, rather than UDP-Galactose directly.[12]

-

Activation: Galactinol Synthase (GolS) creates the donor molecule.[6]

-

Initiation: Raffinose Synthase (RS) creates the trisaccharide.[3][6]

-

Polymerization: Stachyose Synthase (STS) creates the tetrasaccharide.

Pathway Visualization

The following diagram illustrates the carbon flow from photosynthate (Sucrose) to the storage/transport polymer (Stachyose).[13][14][15]

Figure 1: The sequential galactosylation pathway from Sucrose to Stachyose via Galactinol donors.[1][2][12]

Physiological Mechanism: The Polymer Trap

The most sophisticated role of stachyose is in symplastic phloem loading . Unlike apoplastic loaders (e.g., Arabidopsis) that use ATP-driven transporters to pump sucrose across membranes, "Polymer Trap" plants (e.g., Cucurbits, Stachys) use stachyose synthesis to drive transport thermodynamically.[1]

The Mechanism

-

Diffusion: Sucrose diffuses from Mesophyll cells into Intermediary Cells (ICs) (specialized companion cells) via plasmodesmata (PD).[1][14]

-

Synthesis (The Trap): Inside the IC, enzymes (RS and STS) convert Sucrose into Raffinose and Stachyose.[3][6][12]

-

Size Exclusion: The plasmodesmata connecting ICs to Mesophyll are narrow. Stachyose is too large to diffuse back.[7][14][15]

-

Forward Flow: The plasmodesmata connecting ICs to the Sieve Element are wider, allowing Stachyose to flow into the phloem for long-distance transport.

Why this matters: This allows the plant to build up a massive concentration of sugar in the phloem (high turgor pressure) without using membrane transporters, preventing back-leakage.

Figure 2: The Polymer Trap Model showing directional flow driven by size-exclusion and synthesis.[1]

Stachyose in Stress Tolerance: The Glass State

Beyond transport, stachyose is a critical osmoprotectant .[4][16]

-

Desiccation Tolerance: During seed maturation (or in resurrection plants), water loss would normally cause membrane fusion and protein denaturation. Stachyose, often in conjunction with sucrose, forms a biological glass (vitrification) rather than crystallizing.[1] This amorphous solid state immobilizes cellular structures, preserving them until rehydration.

-

ROS Scavenging: Stachyose acts as a scavenger for hydroxyl radicals, protecting chloroplasts during oxidative stress events like drought or cold shock.

Analytical Protocol: Extraction and Quantification

For researchers verifying metabolic engineering targets or conducting phenotypic screens, accurate quantification is non-negotiable.

Extraction Workflow

-

Reagent: 80% Ethanol (v/v) or 50% Methanol (v/v).

-

Internal Standard: Melezitose (structurally similar, non-endogenous).[1]

-

Step 1: Lyophilize plant tissue and grind to fine powder.

-

Step 2: Add extraction solvent (100mg tissue : 1mL solvent).

-

Step 3: Heat at 80°C for 30 mins (inactivates invertases/galactosidases).

-

Step 4: Centrifuge (12,000 x g). Collect supernatant.

-

Step 5 (Critical): Solid Phase Extraction (SPE) using C18 cartridges to remove lipids and pigments that foul HPLC columns.

Instrumental Analysis

Two primary methods are recommended based on sensitivity requirements.

| Method | Detector | Column | Pros/Cons |

| HPAEC-PAD | Pulsed Amperometric | Dionex CarboPac PA1/PA20 | Gold Standard. High sensitivity (pmol range).[1][2] No derivatization. Resolves RFO isomers. |

| HPLC-RID | Refractive Index | Amino-bonded Silica (NH2) | Robust. Lower sensitivity.[1][2] Requires isocratic elution (gradient causes baseline drift). Good for high-content seeds.[1] |

Analytical Logic Diagram

Figure 3: Decision tree for Stachyose extraction and analysis based on tissue concentration.

References

-

Turgeon, R. (1996). "Phloem loading and plasmodesmata." Trends in Plant Science. Link

-

Sengupta, S., et al. (2015).[1] "The role of cell wall disassembly in stachyose transport." Plant Physiology. Link

-

Peterbauer, T., & Richter, A. (2001).[1] "Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds." Seed Science Research. Link

-

Nishizawa, A., et al. (2008).[1] "Galactinol and raffinose constitute a novel function to protect plants from oxidative damage." Plant Physiology. Link

-

PubChem. (2024). "Stachyose tetrahydrate Compound Summary." National Library of Medicine. Link[1]

-

Li, T., et al. (2020).[1] "Stachyose synthase: A key enzyme in the RFO biosynthetic pathway."[3][5][6] Frontiers in Plant Science. Link

Sources

- 1. Stachyose - Wikipedia [en.wikipedia.org]

- 2. Stachyose tetrahydrate | C24H44O22 | CID 24981346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stachyose triggers apoptotic like cell death in drought sensitive but not resilient plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. STACHYOSE TETRAHYDRATE | CAS#:10094-58-3 | Chemsrc [chemsrc.com]

- 11. Optimization of extracting stachyose from Stachys floridana Schuttl. ex Benth by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structural and functional heterogeneity in phloem loading and transport [frontiersin.org]

- 14. rseco.org [rseco.org]

- 15. Phloem loading - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

Technical Monograph: Stachyose Tetrahydrate (CAS 10094-58-3)

Executive Summary & Chemical Identity[1]

Stachyose Tetrahydrate (CAS 10094-58-3) is a non-reducing tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs).[1] While chemically benign and widely recognized as a functional food ingredient (prebiotic), its significance in pharmaceutical development lies in its utility as a lyoprotectant and cryoprotectant .

Unlike reducing sugars, Stachyose does not participate in Maillard browning reactions with amine groups on proteins, making it a critical excipient for stabilizing biologic drugs, vaccines, and diagnostic enzymes during lyophilization (freeze-drying).

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | |

| Formula | C |

| Molecular Weight | 738.64 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water (~100 mg/mL); slightly soluble in ethanol |

| Melting Point | 101–105 °C (decomposes) |

| Hygroscopicity | High (Requires desiccation) |

Structural Logic & Mechanism of Action

To understand Stachyose's stabilizing power, one must visualize its connectivity. It is essentially a sucrose molecule with two additional galactose units attached via

Structural Connectivity Diagram

Figure 1: Connectivity of Stachyose Tetrahydrate showing the extension of the sucrose core with galactose units.[3]

Stabilization Mechanisms

-

Water Replacement Theory : During drying, Stachyose hydrogen bonds with the surface of proteins, substituting for the hydration shell and preventing protein unfolding (denaturation).

-

Vitrification : Stachyose forms a high-viscosity amorphous glass matrix upon freezing. This restricts the molecular mobility of the protein, preventing aggregation and chemical degradation. Its high glass transition temperature (

) contributes to storage stability.

Safety Data Sheet (SDS) Synthesis

While Stachyose is Generally Recognized As Safe (GRAS) for consumption, laboratory and manufacturing safety focuses on particulate management and purity.

Hazard Identification (GHS Classification)

-

Classification : Not a hazardous substance or mixture according to GHS/CLP regulations.[4]

-

Signal Word : None.

-

Hazard Statements : None.

-

HMIS Rating : Health: 0 | Flammability: 0 | Reactivity: 0.

First Aid Measures

-

Inhalation : Move to fresh air.[4][5][6] If respiratory irritation occurs (due to high dust load), seek medical attention.

-

Skin/Eye Contact : Rinse with water.[4][5][6] Stachyose is highly water-soluble and washes off easily.

-

Ingestion : Non-toxic.[7] Drink water to dilute.

Handling & Storage (Critical for Stability)

-

Storage Conditions : Store at 2–8°C (preferred) or room temperature in a tightly sealed container.

-

Moisture Sensitivity : The tetrahydrate form is stable, but the substance is hygroscopic. Exposure to high humidity can cause caking and microbial growth.

Experimental Protocols: Formulation & Handling

Protocol A: Preparation of 1.0 M Stock Solution

Target: Create a particle-free stock for spiking into protein formulations.

-

Weighing : Calculate the mass required based on the anhydrous weight fraction.

-

Note: MW (Tetrahydrate) = 738.64 g/mol ; MW (Anhydrous) = 666.59 g/mol .

-

Correction Factor = 1.108. To get 1g of Stachyose, weigh 1.108g of the tetrahydrate.

-

-

Dissolution :

-

Add Stachyose powder to 80% of final volume of WFI (Water for Injection) or buffer.

-

Critical Step: Stachyose dissolution is endothermic. Slight warming (to 30–35°C) accelerates dissolution without degrading the sugar.

-

Stir gently to avoid foaming if proteins are already present (though pure sugar will not foam).

-

-

Filtration :

-

Pass through a 0.22 µm PVDF or PES filter .

-

Why? Removes potential insoluble particulates and ensures sterility for cell-based assays.

-

Protocol B: Lyophilization Screening Matrix

Target: Determine optimal Stachyose concentration for protein stability.

| Formulation ID | Protein Conc. | Stachyose Conc. | Buffer | Rationale |

| F1 (Control) | 5 mg/mL | 0 mM | 20mM Histidine | Baseline stability |

| F2 (Low) | 5 mg/mL | 50 mM | 20mM Histidine | Minimum theoretical coverage |

| F3 (Medium) | 5 mg/mL | 150 mM | 20mM Histidine | Isotonic range |

| F4 (High) | 5 mg/mL | 300 mM | 20mM Histidine | High glass density (max |

Experimental Logic :

-

Ratio : A weight ratio of sugar-to-protein between 1:1 and 5:1 is typically required for effective vitrification.

-

Analysis : Post-lyophilization, analyze samples via SE-HPLC (aggregation) and DSC (to confirm

> storage temperature).

References

-

Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[1][3][8] PubChem Compound Summary for CID 439531, Stachyose. Retrieved from [Link]

Sources

- 1. STACHYOSE TETRAHYDRATE | CAS#:10094-58-3 | Chemsrc [chemsrc.com]

- 2. Stachyose | C24H42O21 | CID 439531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amylotetraose; Fujioligo 450; alpha-1,4-Tetraglucose | C24H42O21 | CID 870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. tcichemicals.com [tcichemicals.com]

- 6. uprm.edu [uprm.edu]

- 7. alfa-industry.com [alfa-industry.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Crystalline Architecture & Hydration Dynamics of Stachyose Tetrahydrate

Executive Summary

Stachyose tetrahydrate (

Molecular Architecture & Lattice Topology[1][2]

The Tetrasaccharide Backbone

Stachyose is a non-reducing oligosaccharide belonging to the raffinose family. Its core structure consists of two

This specific linkage pattern confers significant conformational flexibility in solution but promotes a highly ordered packing arrangement in the solid state. The absence of a reducing end (hemiacetal hydroxyl) renders stachyose chemically stable against Maillard browning, a critical attribute for formulation stability.

The Tetrahydrate Crystal Lattice

The "tetrahydrate" designation is not merely stoichiometric; it defines the structural integrity of the crystal. Stachyose hydrate typically crystallizes in the Orthorhombic system (Space Group

-

Unit Cell Dynamics: The lattice is composed of stacked "ribbons" of stachyose molecules.

-

The Role of Water: The four water molecules do not exist as bulk solvent. Instead, they occupy specific crystallographic sites, acting as structural bridges (molecular glue) between the polar hydroxyl groups of adjacent sugar stacks.

-

Hydrogen Bonding Network:

-

Intra-molecular: Stabilizes the bent conformation of the tetrasaccharide.

-

Inter-molecular: Water molecules form a cooperative H-bond network that links the hydrophilic faces of the galactose and glucose rings. This network locks the crystal into a stable state, preventing the "collapse" often seen in amorphous sugars.

-

Key Insight: Crystallographic refinement at low temperatures (119 K) reveals that the water molecules are distributed over multiple sites with partial occupancy, creating a "channel-like" hydration structure.[1][2] This allows stachyose to reversibly absorb/desorb water without immediate lattice collapse, providing a buffer against humidity fluctuations.

Visualization: Structural & Functional Logic[2]

Diagram 1: The Stachyose Functional Workflow

This diagram illustrates the logical flow from molecular structure to pharmaceutical utility, highlighting the critical role of the hydration shell.

Caption: Logical progression from stachyose molecular structure to its functional role as a stabilizing excipient.[1][2]

Hydration Dynamics & Thermal Analysis[4]

Understanding the dehydration profile is essential for processing stachyose (e.g., during drying or extrusion).[1]

Thermal Gravimetric Analysis (TGA)

Stachyose tetrahydrate does not lose all water in a single step.[1] The dehydration is stepwise, reflecting the varying binding energies of the four water molecules.

| Temperature Range (°C) | Mass Loss (%) | Event Interpretation |

| 50°C - 90°C | ~2.5% | Loss of loosely bound surface water (non-lattice).[2] |

| 90°C - 130°C | ~9.5% | Loss of lattice waters (Step 1: Transition to lower hydrate).[1][2] |

| > 150°C | Variable | Complete dehydration followed by melting/decomposition.[1] |

Technical Note: The theoretical water content for the tetrahydrate is approximately 9.7%. TGA curves often show a mass loss slightly varying from this due to surface adsorption.[1] A distinct plateau is rarely seen between the loss of the 3rd and 4th water, implying a cooperative exit mechanism.

Differential Scanning Calorimetry (DSC)

-

Melting Point: The anhydrous form melts/decomposes near 165-170°C.[1]

-

Glass Transition (

): Stachyose has a high

Experimental Protocols

Protocol A: Controlled Crystallization of Stachyose Tetrahydrate

Objective: To isolate high-purity crystals for XRD characterization.

-

Preparation: Dissolve crude stachyose (purity >85%) in distilled water to achieve a concentration of 60% (w/v) at 60°C.

-

Filtration: Pass the solution through a 0.22

PVDF membrane to remove nucleation sites (dust/particulates). -

Solvent Addition: Slowly add absolute ethanol (antisolvent) to the warm solution until a slight turbidity persists (Ratio approx 1:4 Water:Ethanol).[1]

-

Nucleation: Seed with a micro-crystal of pure stachyose tetrahydrate.

-

Growth: Allow the vessel to cool slowly to 4°C over 48 hours.

-

Harvesting: Filter crystals via vacuum filtration. Wash with cold 95% ethanol.

-

Equilibration: Store crystals in a humidity chamber (RH 50%) for 24 hours to stabilize the tetrahydrate stoichiometry.

Protocol B: Powder X-Ray Diffraction (PXRD) Validation

Objective: To confirm the crystalline phase and hydration state.

-

Sample Prep: Gently grind the crystals to a fine powder (<50

). Do not over-grind, as excessive mechanical stress can induce amorphization.[1][2] -

Instrument: Cu K

radiation ( -

Parameters:

-

Key Identification Peaks: Look for characteristic diffraction peaks at

.[1][2] (Note: Exact positions shift slightly based on water content).

Pharmaceutical Application: The Water Replacement Mechanism[5]

Stachyose functions as a lyoprotectant through the Water Replacement Hypothesis . During freeze-drying (lyophilization), as water is removed, stachyose molecules replace the hydration shell of the protein.

Diagram 2: Lyoprotection Mechanism

This diagram visualizes how stachyose substitutes water to preserve protein folding.[1]

Caption: Mechanism of protein stabilization via water replacement and glass matrix formation.[1][2]

Why Stachyose? Compared to trehalose or sucrose, stachyose has a higher molecular weight and more hydroxyl groups per mole.[1] This allows for a more extensive hydrogen-bonding network with the protein surface, potentially offering superior stabilization for larger, complex proteins (e.g., monoclonal antibodies) where steric coverage is required.[1][2]

References

-

Gilardi, R. D., & Flippen, J. L. (1975). Hydrogen bonding in the crystal structure of the tetrasaccharide stachyose hydrate. Journal of the American Chemical Society.

-

PubChem. Stachyose Tetrahydrate Compound Summary. National Library of Medicine.

-

Imamura, K., et al. (2003). Water sorption and glass transition properties of stachyose and its mixtures. Journal of Pharmaceutical Sciences.

-

Mensink, M. A., et al. (2017). How sugars protect proteins in the solid state and during drying.[1] European Journal of Pharmaceutics and Biopharmaceutics.

Sources

Unlocking the Prebiotic Potential of Stachyose Tetrahydrate: Mechanisms, Microbiome Modulation, and Experimental Validation

Prepared By: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecular Rationale

In the landscape of microbiome-targeted therapeutics, Stachyose Tetrahydrate (CAS: 10094-58-3) has emerged as a high-value functional prebiotic. Biochemically, stachyose is a non-reducing tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit linked via

The core causality behind its efficacy lies in human enzymology: the human gastrointestinal tract lacks the enzyme

Mechanism of Action: Pathway Analysis

The therapeutic mechanism of stachyose is a multi-step biological relay, transitioning from microbial fermentation to host-cell epigenetic regulation.

Selective Fermentation and SCFA Kinetics

Upon reaching the colon, stachyose is selectively metabolized by commensal bacteria—predominantly Bifidobacterium and Lactobacillus species—which possess the requisite

Upregulation of Tight Junction Proteins (TJPs)

The SCFAs generated do not merely act as an energy source for colonocytes; they act as potent signaling molecules. Butyrate binds to G-protein-coupled receptors (GPR41 and GPR43) on the colonic epithelium and functions as an endogenous Histone Deacetylase (HDAC) inhibitor (2)[2].

This epigenetic modulation upregulates the transcription of Tight Junction Proteins (TJPs), specifically Zonula Occludens-1 (ZO-1) and Occludin (3)[3]. By fortifying these apical-most adhesive complexes, stachyose prevents paracellular leakage of luminal antigens and endotoxins, directly combatting "leaky gut" syndrome (4)[4].

Mechanism of stachyose fermentation and tight junction upregulation.

Quantitative Data Synthesis

To ground these mechanisms in empirical reality, the tables below summarize the expected quantitative shifts following a 24-hour in vitro stachyose intervention.

Table 1: SCFA Production Profile (In Vitro Fermentation at 24h)

| SCFA Type | Control Group (mM) | Stachyose Group (mM) | Fold Change | Physiological Implication |

| Acetate | 15.2 ± 1.1 | 32.4 ± 2.3 | +2.1x | Primary energy source for peripheral tissues |

| Propionate | 4.1 ± 0.5 | 6.8 ± 0.7 | +1.6x | Hepatic gluconeogenesis regulation |

| Butyrate | 3.5 ± 0.4 | 12.1 ± 1.2 | +3.4x | Colonocyte energy source, HDAC inhibitor |

Table 2: Gut Microbiota Relative Abundance Shifts

| Bacterial Genus | Baseline (%) | Post-Stachyose (%) | Shift Direction | Mechanistic Role |

| Bifidobacterium | 4.2% | 18.5% | Significant Increase | Primary stachyose degrader |

| Lactobacillus | 2.1% | 8.3% | Significant Increase | Lactic acid production, cross-feeding |

| Escherichia-Shigella | 12.4% | 3.1% | Significant Decrease | Pathogenic, inhibited by low pH |

| Faecalibacterium | 5.0% | 14.2% | Significant Increase | Major butyrate producer via cross-feeding |

Experimental Methodologies: Self-Validating Protocols

In rigorous drug development, protocols must not merely generate data; they must validate themselves through orthogonal measurements. Below are the field-proven workflows for assessing stachyose efficacy.

Protocol A: In Vitro Anaerobic Fecal Fermentation

Purpose: To quantify the direct causality between stachyose administration, microbiome shifts, and SCFA output.

-

Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors. Process immediately in an anaerobic chamber (10% H₂, 10% CO₂, 80% N₂) to preserve obligate anaerobes. Homogenize in sterile PBS (10% w/v).

-

Media Formulation: Prepare a basal nutrient medium strictly devoid of alternative carbon sources. Add Stachyose Tetrahydrate (1% w/v) as the sole carbon source. Causality Note: This ensures that any metabolic output is directly attributable to stachyose fermentation.

-

Fermentation Kinetics: Inoculate the medium with the fecal slurry (1:10 ratio). Incubate at 37°C for 24 to 48 hours.

-

Orthogonal Validation (Self-Validating Step):

-

Perform 16S rRNA Sequencing on the microbial pellet to track taxonomic shifts.

-

Perform GC-MS on the supernatant to quantify SCFAs.

-

Validation Logic: The stoichiometric degradation of stachyose (measured via HPLC) must correlate with the molar increase in total SCFAs. If stachyose is depleted but SCFAs do not rise, the system has a leak or an alternative metabolic sink.

-

Self-validating in vitro fermentation workflow for prebiotic assessment.

Protocol B: Caco-2 Cell Monolayer TEER and Permeability Assay

Purpose: To prove that stachyose-derived metabolites physically enhance intestinal barrier integrity.

-

Cell Culturing and Differentiation: Seed Caco-2 cells onto permeable polycarbonate Transwell inserts. Culture for 21 days. Causality Note: Caco-2 cells require exactly 21 days to fully differentiate into a polarized epithelial monolayer with mature, functional tight junctions, accurately modeling the human intestinal epithelium.

-

Metabolite Application: Apply the sterile-filtered supernatant from Protocol A (containing stachyose-derived SCFAs) to the apical chamber of the Transwell.

-

TEER Measurement: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality Note: TEER provides a real-time, non-destructive biophysical measurement of ion flux across the paracellular space.

-

Lucifer Yellow Paracellular Flux Assay (Self-Validating Step): Add Lucifer Yellow (a fluorescent tracer) to the apical chamber. Measure fluorescence in the basolateral chamber after 2 hours.

-

Validation Logic: Multiplexing TEER with a tracer flux assay creates a self-validating system. If stachyose-derived SCFAs genuinely upregulate ZO-1 and occludin, TEER must increase while Lucifer Yellow fluorescence in the basolateral chamber must proportionally decrease. A divergence in these two metrics indicates a failure in monolayer integrity rather than true tight junction modulation.

-

Conclusion & Future Perspectives

Stachyose tetrahydrate represents a highly targeted, structurally stable prebiotic with profound implications for drug development and functional nutrition. By acting as a selective substrate for beneficial taxa, it initiates a deterministic pathway: from SCFA generation to HDAC inhibition, culminating in the physical upregulation of the intestinal barrier. This mechanism makes it a prime candidate for adjunctive therapies targeting metabolic disorders, type 2 diabetes, and leaky gut syndrome (5)[5].

References

- Title: Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children Source: PMC / NIH URL

- Title: The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome Source: PMC / NIH URL

- Title: Stachyose protects intestinal mucosal barrier via promotion of tight junction and Lactobacillus casei-drived inhibition of apoptosis in juvenile turbot, Scophthalmus maximus L.

- Title: Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis Source: PMC / NIH URL

- Title: Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice Source: Frontiers URL

Sources

- 1. Characteristics of stachyose-induced effects on gut microbiota and microbial metabolites in vitro associated with obesity in children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Stachyose Improves the Effects of Berberine on Glucose Metabolism by Regulating Intestinal Microbiota and Short-Chain Fatty Acids in Spontaneous Type 2 Diabetic KKAy Mice [frontiersin.org]

Stability of C24H42O21.4H2O under acidic conditions

An In-depth Technical Guide to the Stability of C24H42O21·4H2O Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the stability of the oligosaccharide C24H42O21·4H2O under acidic conditions. The stability of complex carbohydrates is a critical parameter in drug development, food science, and various industrial applications, as it directly impacts product efficacy, shelf-life, and safety. This document outlines the theoretical underpinnings of acid-catalyzed hydrolysis of glycosidic bonds, presents detailed experimental protocols for stability testing, and offers insights into the analytical techniques required for the qualitative and quantitative assessment of degradation products. By integrating established principles of physical organic chemistry with robust analytical methodologies, this guide serves as a valuable resource for scientists and researchers engaged in the characterization and formulation of carbohydrate-based products.

Introduction: The Significance of Acid Stability for Oligosaccharides

Oligosaccharides, such as C24H42O21·4H2O, are complex carbohydrates composed of multiple monosaccharide units linked by glycosidic bonds.[1] The integrity of these bonds is paramount to the molecule's structure and function. However, these linkages are susceptible to cleavage under acidic conditions, a process known as acid hydrolysis.[2][3] This degradation can be influenced by several factors, including pH, temperature, and the presence of catalytic species.

In the context of drug development, a therapeutic agent formulated with an oligosaccharide excipient may be exposed to the acidic environment of the stomach, potentially leading to its degradation and altering the drug's release profile and bioavailability.[2] Similarly, in the food industry, the processing and storage of products containing oligosaccharides can involve acidic conditions that affect their prebiotic properties and overall quality.[2] Therefore, a thorough understanding and systematic evaluation of the acid stability of C24H42O21·4H2O are essential for its effective and safe application.

Theoretical Framework: The Mechanism of Acid-Catalyzed Glycosidic Bond Cleavage

The acid-catalyzed hydrolysis of a glycosidic bond is a well-established chemical reaction that proceeds through a series of protonation and nucleophilic attack steps. The generally accepted mechanism involves the following key stages:

-

Protonation of the Glycosidic Oxygen: The reaction is initiated by the protonation of the oxygen atom in the glycosidic linkage by a hydronium ion (H₃O⁺) from the acidic medium. This step is a rapid equilibrium.

-

Formation of a Carbocation Intermediate: The protonated glycosidic bond is weakened, leading to its cleavage and the formation of a resonance-stabilized carbocation intermediate (an oxocarbenium ion) on one of the sugar rings and the release of a free hydroxyl group on the other. This is typically the rate-determining step.

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbocation intermediate.

-

Deprotonation: Finally, a deprotonation step yields the hydrolyzed monosaccharide units and regenerates the acid catalyst (H₃O⁺).

The rate of this hydrolysis is dependent on the concentration of the acid and the temperature of the system. The specific stereochemistry and ring conformation of the monosaccharide units within the oligosaccharide can also influence the reaction kinetics.

Caption: Mechanism of acid-catalyzed glycosidic bond cleavage.

Experimental Design for Stability Assessment

A robust experimental design is crucial for obtaining reliable and reproducible data on the stability of C24H42O21·4H2O. The following sections detail a systematic approach to this investigation.

Materials and Reagents

-

C24H42O21·4H2O: High-purity standard.

-

Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), and other relevant acids of analytical grade.

-

Buffers: A range of buffers to maintain constant pH values (e.g., citrate, phosphate).

-

Solvents: HPLC-grade water, acetonitrile, and other necessary solvents.

-

Reagents for Qualitative Tests: Molisch's reagent, Benedict's reagent, Barfoed's reagent.[1][4][5][6]

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and establish the degradation pathways.

Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of C24H42O21·4H2O of known concentration in purified water.

-

Acidic Conditions: Aliquot the stock solution into separate reaction vessels. To each, add a specific concentration of acid (e.g., 0.1 N HCl, 1 N HCl).

-

Thermal Stress: Incubate the samples at different temperatures (e.g., 40°C, 60°C, 80°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: At each time point, withdraw a sample and neutralize it with a suitable base (e.g., NaOH) to quench the reaction.

-

Analysis: Analyze the samples immediately or store them at a low temperature (e.g., -20°C) to prevent further degradation.

Caption: Workflow for forced degradation studies.

Kinetic Studies

Kinetic studies are performed to determine the rate of degradation under specific acidic conditions.

Protocol for Kinetic Analysis:

-

Constant Temperature and pH: Prepare a series of buffered solutions at a constant temperature.

-

Initiate Reaction: Add a known amount of C24H42O21·4H2O to each buffered solution to initiate the hydrolysis.

-

Time-Course Sampling: Withdraw aliquots at predetermined time intervals.

-

Quantitative Analysis: Quantify the remaining C24H42O21·4H2O and the formation of degradation products using a validated analytical method (e.g., HPLC).

-

Data Analysis: Plot the concentration of C24H42O21·4H2O versus time to determine the reaction order and the rate constant (k). The Arrhenius equation can be used to evaluate the effect of temperature on the degradation rate.

Analytical Methodologies

A combination of qualitative and quantitative analytical techniques is necessary for a comprehensive stability assessment.

Qualitative Analysis

Preliminary qualitative tests can provide rapid evidence of carbohydrate degradation.

| Test | Principle | Positive Result for Degradation |

| Molisch's Test | General test for carbohydrates based on dehydration to furfurals.[1] | A positive result (purple ring) confirms the presence of carbohydrates, but a change in the intensity of the color over time can indicate degradation. |

| Benedict's Test | Detects the presence of reducing sugars.[4][5] | The parent oligosaccharide may be non-reducing or weakly reducing. The formation of monosaccharide degradation products, which are reducing sugars, will result in a positive test (formation of a brick-red precipitate). |

| Barfoed's Test | Distinguishes monosaccharides from disaccharides.[5][6] | A positive result (brick-red precipitate) within a short time frame indicates the presence of monosaccharides, confirming the hydrolysis of the parent oligosaccharide. |

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of oligosaccharides and their degradation products.

Recommended HPLC Method:

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a specialized carbohydrate column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

-

Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is ideal for detecting non-chromophoric carbohydrates.

-

Quantification: The concentration of C24H42O21·4H2O and its degradation products can be determined by comparing their peak areas to those of a standard calibration curve.

Mass Spectrometry (MS) coupled with HPLC (LC-MS) can be employed for the identification and structural elucidation of the degradation products.

Data Interpretation and Reporting

The results of the stability studies should be presented clearly and concisely.

Table 1: Example of Stability Data for C24H42O21·4H2O in 0.1 N HCl at 60°C

| Time (hours) | % C24H42O21·4H2O Remaining | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0 | 100 | 0 | 0 |

| 2 | 85.2 | 8.1 | 6.7 |

| 4 | 72.5 | 15.3 | 12.2 |

| 8 | 51.3 | 28.9 | 19.8 |

| 24 | 15.8 | 45.1 | 39.1 |

The degradation profile, including the identification of major degradation products and the kinetics of the degradation process, should be thoroughly discussed.

Conclusion

The stability of C24H42O21·4H2O under acidic conditions is a critical attribute that requires rigorous investigation. This technical guide provides a comprehensive approach, from understanding the underlying chemical principles to implementing detailed experimental protocols and advanced analytical techniques. By following the methodologies outlined herein, researchers and scientists can generate high-quality, reliable data to support the development of safe and effective products containing this oligosaccharide.

References

-

PubChem. C24H42O21.4H2O. National Center for Biotechnology Information. [Link]

-

Park, S. Y., & Lee, K. W. (2021). Hydrolysis of oligosaccharides in the gastrointestinal tract alters their prebiotic effects on probiotic strains. Food Science and Biotechnology, 30(11), 1447–1457. [Link]

- Schulze, C., & Kunz, H. (2011). Oligosaccharides and their preparation by acidic hydrolysis of starch.

-

Onda, A., Ochi, T., & Yanagisawa, K. (2020). Hydrolysis of Oligosaccharides and Polysaccharides on Sulfonated Solid Acid Catalysts: Relations between Adsorption Properties and Catalytic Activities. ACS Omega, 5(38), 24659–24667. [Link]

-

Zhang, H., & Anslyn, E. V. (2020). Synthetic glycosidases for the precise hydrolysis of oligosaccharides and polysaccharides. Chemical Science, 11(46), 12534–12540. [Link]

-

Singh, R. B., & Singh, V. (2010). Oligosaccharides Structure by Partial Acid Hydrolysis From Rauwolfia Serpentina Benth. Seeds Polysaccharide. Biosciences Biotechnology Research Asia, 7(2), 661-666. [Link]

-

PubChem. Amylotetraose. National Center for Biotechnology Information. [Link]

-

PubChem. Alpha-maltotetraose. National Center for Biotechnology Information. [Link]

-

NIST. C24H42O21·4H2O. National Institute of Standards and Technology. [Link]

-

University of Anbar. (n.d.). Experiment 1: Qualitative tests for Carbohydrate. [Link]

-

e-Krishi Shiksha. (n.d.). QUALITATIVE TESTS FOR CARBOHYDRATES. [Link]

-

McClements, D. J. (n.d.). ANALYSIS OF CARBOHYDRATES. [Link]

-

Al-Bayati, Z. A. H. (n.d.). Reducing Properties Tests of Carbohydrates. [Link]

-

MisterSyracuse.com. (n.d.). Qualitative Testing for Carbohydrates. [Link]

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. Hydrolysis of oligosaccharides in the gastrointestinal tract alters their prebiotic effects on probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligosaccharides Structure by Partial Acid Hydrolysis From Rauwolfia Serpentina Benth. Seeds Polysaccharide – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. QUALITATIVE TESTS FOR CARBOHYDRATES [14.139.61.83]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. mistersyracuse.com [mistersyracuse.com]

A Technical Guide to the Calculation of Molecular Weight and Exact Mass of Stachyose Tetrahydrate

Introduction

Stachyose tetrahydrate is a non-digestible functional tetrasaccharide that has garnered significant interest in the fields of nutrition and pharmacology for its role as a prebiotic.[1] Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, its hydrated form is the most common state for handling and experimentation.[2][3] For researchers, scientists, and drug development professionals, an accurate understanding and calculation of its fundamental chemical properties—specifically its molecular weight and exact mass—are critical for a multitude of applications, from stoichiometric calculations in solution preparation to precise compound identification in high-resolution mass spectrometry.

This technical guide provides a detailed, first-principles approach to calculating these two distinct but related values for stachyose tetrahydrate. We will elucidate the theoretical basis for each calculation, provide step-by-step protocols, and explain the causality behind choosing one value over the other in different experimental contexts.

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion in chemical calculations is the distinction between molecular weight and exact mass. While often used interchangeably in introductory contexts, they are fundamentally different values, and the choice of which to use is dictated by the analytical objective.

-

Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule's constituent atoms based on the natural terrestrial abundance of their isotopes. The calculation employs the standard atomic weight of each element as published by the International Union of Pure and Applied Chemistry (IUPAC). Because it accounts for all naturally occurring isotopes, molecular weight is the correct value for macroscopic applications involving bulk material, such as gravimetric analysis or the preparation of solutions with a specific molarity.

-

Exact Mass (or Monoisotopic Mass): This value is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each constituent element. For stachyose tetrahydrate, this would involve using the masses of Carbon-12 (¹²C), Hydrogen-1 (¹H), and Oxygen-16 (¹⁶O). The exact mass is a theoretical value crucial for high-resolution mass spectrometry (HRMS), where instruments can resolve the isotopic peaks of a molecule. The peak corresponding to the molecule composed entirely of the most abundant isotopes (the monoisotopic peak) is often the most intense and is used for precise mass determination and elemental composition analysis.

Part 2: Deriving the Molecular Formula of Stachyose Tetrahydrate

To perform any mass calculation, the correct molecular formula must first be established. This process begins with the anhydrous form of the molecule.

-

Anhydrous Stachyose: The chemical formula for the core stachyose molecule is C₂₄H₄₂O₂₁.[3]

-

Hydration State: The term "tetrahydrate" signifies that four molecules of water (H₂O) are associated with each molecule of stachyose in its crystalline structure.[4]

-

Combined Formula: The addition of four water molecules (4 x H₂O = H₈O₄) to the anhydrous formula yields the complete molecular formula for stachyose tetrahydrate:

-

Carbon (C): Remains 24 atoms.

-

Hydrogen (H): 42 (from stachyose) + (4 x 2) (from water) = 50 atoms.

-

Oxygen (O): 21 (from stachyose) + (4 x 1) (from water) = 25 atoms.

-

Therefore, the definitive molecular formula for stachyose tetrahydrate is C₂₄H₅₀O₂₅ .[5]

Part 3: Calculation Protocols

The following protocols detail the step-by-step methodologies for calculating both the molecular weight and the exact mass of stachyose tetrahydrate (C₂₄H₅₀O₂₅).

Protocol 1: Molecular Weight Calculation

This protocol utilizes the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopic abundances.

Step 1: Assemble Standard Atomic Weights (Ar) Obtain the IUPAC-recommended standard atomic weights for Carbon, Hydrogen, and Oxygen.

Step 2: Calculate the Contribution of Each Element Multiply the number of atoms of each element by its standard atomic weight.

-

Mass from Carbon: 24 atoms * 12.011 u/atom = 288.264 u

-

Mass from Hydrogen: 50 atoms * 1.008 u/atom = 50.400 u

-

Mass from Oxygen: 25 atoms * 15.999 u/atom = 399.975 u

Step 3: Sum the Contributions Add the masses from each element to determine the total molecular weight.

-

Molecular Weight = 288.264 u + 50.400 u + 399.975 u = 738.639 u

This value is typically expressed in grams per mole ( g/mol ) for laboratory applications.[4]

Protocol 2: Exact Mass Calculation

This protocol utilizes the mass of the most abundant stable isotope for each element. This is the value required for accurate mass determination in HRMS.

Step 1: Assemble Monoisotopic Masses Obtain the precise masses for the most abundant isotopes of Carbon, Hydrogen, and Oxygen.

-

Mass(¹²C): 12.00000000 u (by definition)[12]

-

Mass(¹H): 1.00782503 u[13]

-

Mass(¹⁶O): 15.99491462 u[14]

Step 2: Calculate the Contribution of Each Isotope Multiply the number of atoms of each element by its monoisotopic mass.

-

Mass from ¹²C: 24 atoms * 12.00000000 u/atom = 288.00000000 u

-

Mass from ¹H: 50 atoms * 1.00782503 u/atom = 50.3912515 u

-

Mass from ¹⁶O: 25 atoms * 15.99491462 u/atom = 399.8728655 u

Step 3: Sum the Contributions Add the masses from each isotope to determine the exact mass.

-

Exact Mass = 288.00000000 u + 50.3912515 u + 399.8728655 u = 738.264117 u

This calculated exact mass aligns closely with values found in authoritative chemical databases.[5]

Part 4: Data Summary and Visualization

For clarity and quick reference, the data used in these calculations are summarized below.

Quantitative Data Summary

| Component | Molecular Formula | No. of Atoms | Standard Atomic Weight (u) | Monoisotopic Mass (u) | Molecular Weight Contribution (u) | Exact Mass Contribution (u) |

| Carbon | C | 24 | 12.011[7] | 12.00000000 | 288.264 | 288.00000000 |

| Hydrogen | H | 50 | 1.008[8][9] | 1.00782503[13] | 50.400 | 50.3912515 |

| Oxygen | O | 25 | 15.999[10][11] | 15.99491462[14] | 399.975 | 399.8728655 |

| Total | C₂₄H₅₀O₂₅ | 99 | N/A | N/A | 738.639 | 738.264117 |

Visualization of Molecular Composition

The following diagram illustrates the relationship between anhydrous stachyose, water, and the final hydrated compound.

Caption: Composition of Stachyose Tetrahydrate.

Conclusion

The molecular weight and exact mass of stachyose tetrahydrate are 738.639 g/mol and 738.264117 u, respectively. The choice between these values is not arbitrary but is dictated by the scientific application. Molecular weight, based on standard atomic weights, is indispensable for macroscopic, stoichiometric calculations. In contrast, exact mass, calculated from the most abundant isotopes, is the cornerstone of high-resolution mass spectrometry for unambiguous compound identification. A thorough understanding of these principles ensures experimental accuracy and data integrity in research and development.

References

-

TargetMol. Stachyose tetrahydrate | Apoptosis.

-

National Center for Biotechnology Information. Stachyose tetrahydrate | C24H44O22 | CID 24981346 - PubChem.

-

MP Biomedicals. Stachyose Tetrahydrate.

-

Chemsrc. STACHYOSE TETRAHYDRATE | CAS#:10094-58-3.

-

Britannica. Oxygen | Discovery, Symbol, Properties, Uses, & Facts.

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon.

-

Quora. How heavy is one atom of carbon?

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Oxygen.

-

Asbury Carbons. Carbon By The Number | Graphite 101.

-

National Center for Biotechnology Information. Stachyose (tetrahydrate) | C24H50O25 | CID 2724335 - PubChem.

-

Wikipedia. Stachyose.

-

National Center for Biotechnology Information. Hydrogen | H (Element) - PubChem.

-

Chemistry Stack Exchange. How did the early chemists determine the atomic weight of hydrogen?

-

ECHEMI.com. What is the Atomic Mass of Oxygen | Properties and Chemical Features.

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen.

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Hydrogen.

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon.

-

Ivy Fine Chemicals. Stachyose tetrahydrate [CAS: 54261-98-2].

-

CK-12 Foundation. What is the atomic weight of carbon? Round to the nearest whole number.

-

National Institute of Standards and Technology. Oxygen, atomic - NIST WebBook.

-

National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Oxygen.

-

BYJU'S. Atomic Mass of First 30 Elements.

-

MedchemExpress.com. Stachyose tetrahydrate | Prebiotic.

-

Sigma-Aldrich. Stachyose hydrate from Stachys tuberifera.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stachyose tetrahydrate | Apoptosis | TargetMol [targetmol.com]

- 3. Stachyose - Wikipedia [en.wikipedia.org]

- 4. mpbio.com [mpbio.com]

- 5. Stachyose (tetrahydrate) | C24H50O25 | CID 2724335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. asbury.com [asbury.com]

- 8. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. echemi.com [echemi.com]

- 11. Oxygen, atomic [webbook.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

The Unveiling of Stachyose Tetrahydrate in Legumes: A Technical Guide to its History, Discovery, and Scientific Significance

This in-depth technical guide provides a comprehensive overview of the history, discovery, biosynthesis, and analysis of stachyose tetrahydrate, a significant oligosaccharide found in legumes. Tailored for researchers, scientists, and drug development professionals, this document delves into the scientific intricacies of stachyose, from its initial isolation to its modern-day applications and physiological implications.

A Historical Perspective: The Journey from Obscurity to Scientific Interest

The story of stachyose is intrinsically linked to the advancements in carbohydrate chemistry during the late 19th and early 20th centuries. Initially, the complex nature of oligosaccharides presented a significant challenge to chemists, with rudimentary analytical techniques hindering their isolation and characterization.

The Dawn of Discovery: Initial Isolation